N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide
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Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C19H16ClF3N2O4 and its molecular weight is 428.79. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Anticancer Potential
Novel Benzoxepine-Triazole Hybrids
A study by Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids showing significant antibacterial properties against Gram-negative bacteria such as Escherichia coli. Some compounds also displayed cytotoxicity against lung and colon cancer cell lines, highlighting their potential as anticancer agents Kuntala et al., 2015.
Antimicrobial Activity
Novel Heterocycles
Padalkar et al. (2014) developed new benzimidazole, benzoxazole, and benzothiazole derivatives with broad-spectrum antimicrobial activity against both bacterial (Escherichia coli, Staphylococcus aureus) and fungal (Candida albicans, Aspergillus niger) strains. These compounds were compared to standard drugs like Streptomycin and Fluconazole, showing significant activity Padalkar et al., 2014.
Synthesis and Structural Analysis
Crystal and Electronic Structure Analysis
Aydın et al. (2017) focused on the crystal and electronic structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine. This study provides insights into the structural properties that could be crucial for developing compounds with specific biological activities Aydın et al., 2017.
Kinase Inhibition
Process Development for Kinase Inhibitors
Naganathan et al. (2015) reported the scalable synthesis of a benzoxazepine-containing kinase inhibitor. This work is crucial for the development of therapeutic agents targeting kinase-related pathways, emphasizing the role of benzoxazepine derivatives in drug discovery Naganathan et al., 2015.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N2O4/c20-14-4-5-16-13(8-14)10-25(17(26)11-28-16)7-6-24-18(27)12-2-1-3-15(9-12)29-19(21,22)23/h1-5,8-9H,6-7,10-11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKTVFLHZXQKAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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